molecular formula C16H32N2O2 B2678451 tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate CAS No. 2005652-75-3

tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate

Cat. No.: B2678451
CAS No.: 2005652-75-3
M. Wt: 284.444
InChI Key: LQKMRLVWXSBQOL-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a cyclohexylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 1-2 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether

    Substitution: Sodium hydride in dimethylformamide

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted carbamates or amines

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is used as a protecting group for amines. It can be selectively removed under mild acidic conditions, making it valuable in multi-step synthesis.

Biology: The compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which can then exert its therapeutic effects.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This amine can then interact with molecular targets such as enzymes or receptors. The pathways involved may include:

    Enzyme inhibition: The active amine can inhibit specific enzymes by binding to their active sites.

    Receptor binding: The amine can act as an agonist or antagonist at various receptors, modulating their activity.

Comparison with Similar Compounds

  • tert-Butyl N-(1-amino-3-methylbutan-2-yl)carbamate
  • tert-Butyl N-(1-amino-1-cyclohexyl-2-methylbutan-2-yl)carbamate
  • tert-Butyl N-(1-amino-1-cyclohexyl-4-methylbutan-2-yl)carbamate

Comparison: tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is unique due to the specific positioning of the cyclohexyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h11-14H,6-10,17H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMRLVWXSBQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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